4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
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Overview
Description
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenyl group and a hydroxyl group at the 4-position, along with a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a suitable catalyst, such as piperidine and glacial acetic acid, to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-one.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dimethoxyphenethylamine, 3-(3,4-Dimethoxyphenyl)propionic acid
Comparison: While 3,4-Dimethoxyphenethylamine is an analogue of dopamine and has monoamine oxidase inhibitory activity, this compound has a distinct piperidine ring structure that may confer different pharmacological properties. Similarly, 3-(3,4-Dimethoxyphenyl)propionic acid is a phenylpropanoic acid derivative with different chemical reactivity and applications.
Properties
CAS No. |
82359-62-4 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-9-7-14(16,8-10-15)11-5-4-6-12(17-2)13(11)18-3/h4-6,16H,7-10H2,1-3H3 |
InChI Key |
MDJOOOQQBBKWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=C(C(=CC=C2)OC)OC)O |
Origin of Product |
United States |
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